![molecular formula C21H19N3O2S2 B2516603 3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-52-0](/img/structure/B2516603.png)

3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

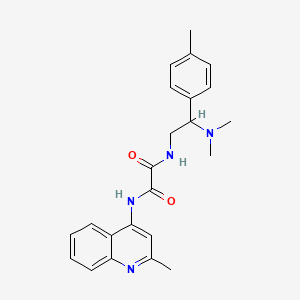

The compound of interest, 3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides have been extensively studied due to their potential as inhibitors of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in conditions such as glaucoma, edema, epilepsy, and cancer .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of substituted benzaldehydes or benzoyl chlorides as starting materials. For instance, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides were synthesized using mesitylene sulfonyl chloride and various substituted benzoyl chlorides . Similarly, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized for structural characterization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal and molecular-electronic structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated to understand the intramolecular interactions that contribute to their reactivity . The molecular structure of the compound of interest would likely exhibit similar characteristics that influence its biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the reaction of a thiazolo[3,2-a]benzimidazole derivative with different N-nucleophiles led to the formation of several azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives . The compound of interest may also participate in similar reactions, which could be exploited to create new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of dimethyl groups into the benzenesulfonamide ring can decrease binding affinity to carbonic anhydrase isoforms but increase selectivity towards a specific isoform . The presence of a thiazole ring and specific substituents can lead to potent and selective beta3 adrenergic receptor agonist activity . The compound of interest would have its own unique set of physical and chemical properties that would dictate its solubility, stability, and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizing Applications

- Photodynamic Therapy for Cancer Treatment : A study highlighted the synthesis and characterization of novel zinc(II) phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibited remarkable properties as photosensitizers, including high singlet oxygen quantum yield and adequate photodegradation quantum yield. These features make them potential candidates for Type II photosensitizers in photodynamic therapy, a notable treatment for cancer (Pişkin, Canpolat, & Öztürk, 2020).

- Photocatalytic Applications : Another study synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents and investigated its photophysicochemical properties. The compound demonstrated potential for photocatalytic applications, attributed to its photosensitizing abilities suitable and sufficient for such applications (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes revealed that the sulfonamide derivative plays a significant role in binding with DNA, affecting DNA cleavage, genotoxicity, and anticancer activity. The study indicates that these complexes can cause cell death primarily by apoptosis, pointing towards potential applications in antimicrobial and anticancer therapies (González-Álvarez et al., 2013).

Anticonvulsant Properties

- Anticonvulsant Agents : A study on the synthesis of azoles incorporating a sulfonamide moiety revealed that some compounds showed significant anticonvulsive effects, particularly 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, which offered 100% protection against picrotoxin-induced convulsion, suggesting potential as anticonvulsant agents (Farag et al., 2012).

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : Studies on the crystal structures of certain condensation products, such as 4-[(3,5-dibromo-2-hydroxy-benzylidene)-amino]-benzenesulfonamide and related compounds, provide insights into the intermolecular interactions and the influence of structural modifications on supramolecular aggregation. This information is vital for understanding the conformational features of these compounds and could guide their application in various scientific research domains (Chumakov et al., 2006).

Zukünftige Richtungen

Thiazolo[5,4-b]pyridines, including “3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine allows them to effectively bind to biological targets . Future research could focus on modifying the thiazolo[5,4-b]pyridine moiety to optimize its interaction with biological targets .

Wirkmechanismus

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-13-9-10-16(12-14(13)2)28(25,26)24-18-7-4-6-17(15(18)3)20-23-19-8-5-11-22-21(19)27-20/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYQVDPVYOIPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)

![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)